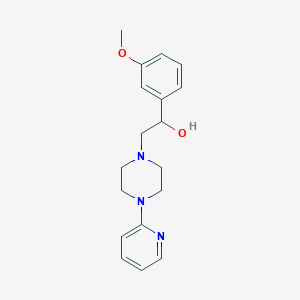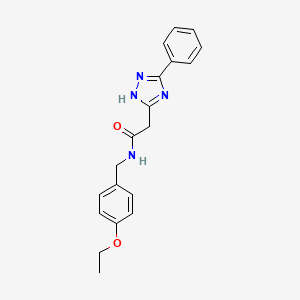![molecular formula C24H27N5O6 B11190834 3-{2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl}-4-(3-nitrobenzoyl)piperazin-2-one](/img/structure/B11190834.png)
3-{2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl}-4-(3-nitrobenzoyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of a piperazine ring with various substituents.
- Piperazine is a common structural motif found in agrochemicals and pharmaceuticals. It positively modulates the pharmacokinetic properties of drug substances.
- Incorporating piperazine into biologically active compounds is often achieved through a Mannich reaction.
- Biologically, piperazine derivatives are used in antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.
- Additionally, the piperazine ring is present in potential treatments for Parkinson’s and Alzheimer’s diseases, as well as known antibiotic drugs.
- Some piperazine derivatives are also used illicitly for recreational purposes .
Preparation Methods
- The synthesis of 3-{2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl}-4-(3-nitrobenzoyl)piperazin-2-one involves a three-step protocol.
- Unfortunately, specific synthetic routes and reaction conditions for this exact compound are not readily available in the literature. the general approach would likely involve introducing the substituents sequentially onto the piperazine core.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific functional groups present.
- Major products formed would vary based on the reaction type and substituents.
Scientific Research Applications
- Research applications span multiple fields:
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Exploring its pharmacological properties, including potential therapeutic effects.
Industry: Assessing its use in materials science, catalysis, or other industrial processes.
Mechanism of Action
- Unfortunately, specific information about the mechanism of action for this compound is not readily available.
- Typically, understanding the mechanism involves studying its interactions with cellular targets, signaling pathways, and metabolic processes.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, we can compare this compound’s structure and properties to related piperazine derivatives.
- Highlighting its uniqueness would involve examining its substituents, stereochemistry, and potential applications.
Remember that this compound’s detailed characterization might require access to specialized databases or research articles.
Properties
Molecular Formula |
C24H27N5O6 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-(3-nitrobenzoyl)piperazin-2-one |
InChI |
InChI=1S/C24H27N5O6/c1-35-20-7-5-18(6-8-20)26-11-13-27(14-12-26)22(30)16-21-23(31)25-9-10-28(21)24(32)17-3-2-4-19(15-17)29(33)34/h2-8,15,21H,9-14,16H2,1H3,(H,25,31) |
InChI Key |
BJFZDKMIDWIELP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)NCCN3C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B11190758.png)
![N-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11190770.png)
![N-(2-methoxy-5-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11190772.png)
![3-Fluoro-4-methoxy-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide](/img/structure/B11190773.png)
![N-(4-fluoro-2-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B11190779.png)
![Ethyl 4-[(6-oxo-2-phenyl-1,6-dihydropyrimidin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B11190782.png)
![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)-1H-imidazole-4-carboxamide](/img/structure/B11190793.png)
![9-(3-ethoxy-4-hydroxyphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11190794.png)

![N-{1-[5-(Azepan-1-YL)-1,3,4-oxadiazol-2-YL]-2-phenylethyl}-2-(4-methylphenyl)acetamide](/img/structure/B11190802.png)
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone](/img/structure/B11190809.png)
![2-methyl-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B11190814.png)

![6-(6-Nitro-1,3-benzodioxol-5-YL)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B11190831.png)
